molecular formula C15H21NO2 B5168852 Methyl 4-(azepan-1-ylmethyl)benzoate

Methyl 4-(azepan-1-ylmethyl)benzoate

Cat. No.: B5168852
M. Wt: 247.33 g/mol
InChI Key: WFXQUHLYUUGBKS-UHFFFAOYSA-N
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Description

Methyl 4-(azepan-1-ylmethyl)benzoate is an organic compound with the molecular formula C15H21NO2. It is a derivative of benzoic acid and contains an azepane ring, which is a seven-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(azepan-1-ylmethyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with azepane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azepan-1-ylmethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(azepan-1-ylmethyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(azepan-1-ylmethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring and benzoate moiety can contribute to its binding affinity and specificity for these targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-1-ylmethyl)benzoate: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.

    Methyl 4-(morpholin-4-ylmethyl)benzoate: Contains a morpholine ring, which includes both nitrogen and oxygen atoms.

Uniqueness

Methyl 4-(azepan-1-ylmethyl)benzoate is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to its analogs. The seven-membered ring can influence the compound’s conformational flexibility and interactions with molecular targets, potentially leading to distinct pharmacological profiles .

Properties

IUPAC Name

methyl 4-(azepan-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-15(17)14-8-6-13(7-9-14)12-16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXQUHLYUUGBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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